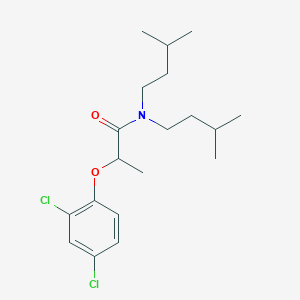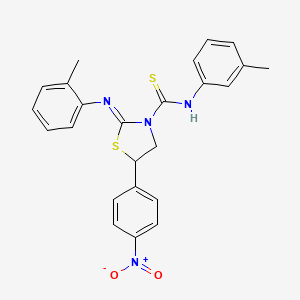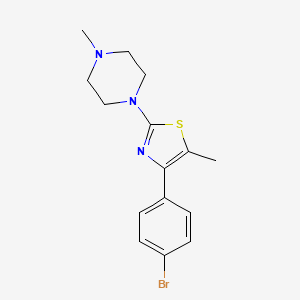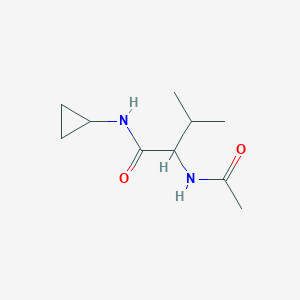
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide, also known as diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been used extensively in agriculture, forestry, and horticulture. Diuron is known for its effectiveness in controlling a broad range of weeds, including annual and perennial grasses, broad-leaved weeds, and sedges.
作用機序
Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosynthesis, 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide prevents the production of energy and essential nutrients in plants, leading to their death.
Biochemical and Physiological Effects
Diuron can have a range of biochemical and physiological effects on plants, depending on the dose and exposure time. In low doses, this compound can stimulate plant growth and increase crop yields. However, at higher doses, it can cause chlorosis, necrosis, and stunted growth. Diuron can also affect the physiology of soil microorganisms and aquatic organisms, leading to changes in the ecosystem.
実験室実験の利点と制限
Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its advantages include its effectiveness in controlling a broad range of weeds and its relatively low cost. However, its limitations include its potential impact on non-target organisms, its persistence in the environment, and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide. One area of research is the development of new herbicides that are more effective and have fewer environmental impacts than this compound. Another area of research is the investigation of this compound's impact on soil health and microbial communities. Finally, there is a need for more research on the long-term effects of this compound on aquatic ecosystems and non-target organisms.
Conclusion
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its synthesis method is relatively simple, and it has been used in numerous scientific research studies. Diuron works by inhibiting photosynthesis in plants and can have a range of biochemical and physiological effects. While this compound has advantages in laboratory experiments, it also has limitations and potential environmental impacts. There are several future directions for research on this compound, including the development of new herbicides, investigation of its impact on soil health, and long-term effects on aquatic ecosystems and non-target organisms.
合成法
Diuron is synthesized by reacting 2,4-dichlorophenol with N,N-bis(3-methylbutyl)amine in the presence of phosgene. The resulting product is then treated with urea to form 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide. The synthesis method is relatively simple and can be carried out on a large scale.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in numerous scientific research studies to investigate its effects on various plant species, soil microorganisms, and aquatic organisms. Diuron has also been studied for its potential use in controlling invasive plant species and its impact on non-target organisms.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Cl2NO2/c1-13(2)8-10-22(11-9-14(3)4)19(23)15(5)24-18-7-6-16(20)12-17(18)21/h6-7,12-15H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARSDDPTUMWDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)


![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)

![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)

![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)


